Cas no 138716-41-3 (5-(2,6-Difluorophenyl)isoxazole)

5-(2,6-Difluorophenyl)isoxazole is a fluorinated isoxazole derivative characterized by its unique structural features, including a difluorophenyl group attached to the isoxazole core. This compound is of interest in medicinal and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of fluorine atoms enhances its metabolic stability and binding affinity, making it valuable for drug discovery and crop protection applications. Its well-defined chemical properties and compatibility with various synthetic routes further contribute to its utility in organic and pharmaceutical chemistry. High purity grades are available to ensure reproducibility in research and industrial processes.
5-(2,6-Difluorophenyl)isoxazole structure
138716-41-3 structure
Product Name:5-(2,6-Difluorophenyl)isoxazole
CAS No:138716-41-3
MF:C9H5F2NO
MW:181.138909101486
CID:1067102
PubChem ID:2774714
Update Time:2025-06-13

5-(2,6-Difluorophenyl)isoxazole Chemical and Physical Properties

Names and Identifiers

    • 5-(2,6-Difluorophenyl)isoxazole
    • 5-(2,6-Difluorophenyl)-1,2-oxazole
    • MFCD02183540
    • SCHEMBL9680967
    • CS-0360542
    • DB-295631
    • AKOS006228393
    • 138716-41-3
    • PS-6965
    • MDL: MFCD02183540
    • Inchi: 1S/C9H5F2NO/c10-6-2-1-3-7(11)9(6)8-4-5-12-13-8/h1-5H
    • InChI Key: AEQWOJOOAJZBRU-UHFFFAOYSA-N
    • SMILES: FC1C=CC=C(C=1C1=CC=NO1)F

Computed Properties

  • Exact Mass: 181.03392011g/mol
  • Monoisotopic Mass: 181.03392011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 169
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 26Ų

5-(2,6-Difluorophenyl)isoxazole Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi

5-(2,6-Difluorophenyl)isoxazole Pricemore >>

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Additional information on 5-(2,6-Difluorophenyl)isoxazole

Comprehensive Analysis of 5-(2,6-Difluorophenyl)isoxazole (CAS No. 138716-41-3): Properties, Applications, and Industry Trends

The chemical compound 5-(2,6-Difluorophenyl)isoxazole (CAS No. 138716-41-3) has garnered significant attention in recent years due to its unique structural properties and versatile applications in pharmaceutical and agrochemical research. As a fluorinated isoxazole derivative, this compound exemplifies the growing demand for heterocyclic compounds in modern drug discovery and material science. Its molecular architecture, featuring a difluorophenyl moiety fused to an isoxazole ring, offers exceptional stability and reactivity, making it a valuable intermediate for synthesizing bioactive molecules.

Researchers frequently search for "5-(2,6-Difluorophenyl)isoxazole synthesis" or "CAS 138716-41-3 applications," reflecting the compound's relevance in medicinal chemistry. Recent studies highlight its role as a precursor for kinase inhibitors and anti-inflammatory agents, aligning with the pharmaceutical industry's focus on targeted therapies. The fluorine atoms enhance lipophilicity and metabolic stability, addressing key challenges in drug bioavailability—a hot topic in ADME optimization discussions.

From an industrial perspective, the demand for fluorinated building blocks like 5-(2,6-Difluorophenyl)isoxazole has surged, driven by trends in green chemistry and catalytic processes. Patent analyses reveal its use in crop protection formulations, responding to global needs for sustainable agriculture. Environmental considerations also shape its applications, as fluorinated compounds often exhibit reduced ecotoxicity compared to traditional alternatives—a factor increasingly prioritized in ESG-compliant manufacturing.

Analytical techniques for characterizing CAS 138716-41-3, such as HPLC purity testing and NMR structural elucidation, remain top search queries among chemists. Advanced computational modeling now enables precise prediction of its electronic properties, accelerating material design cycles. These developments intersect with AI-driven molecular simulations—a cutting-edge area attracting R&D investments.

Regulatory aspects of 5-(2,6-Difluorophenyl)isoxazole production adhere to stringent REACH compliance standards, with particular attention to fluorochemical handling protocols. The compound's stability under various pH conditions makes it suitable for continuous flow chemistry applications, a paradigm shift in industrial-scale synthesis that reduces waste generation.

Emerging studies explore its potential in electronic materials, leveraging the isoxazole ring's electron-transport characteristics. This aligns with the semiconductor industry's search for novel organic semiconductors with tunable bandgaps. Such multidisciplinary applications demonstrate why 138716-41-3 remains a compound of interest across scientific domains.

Supply chain dynamics for this specialty chemical reflect broader trends in pharmaceutical intermediates procurement, with emphasis on regionalization and quality assurance. Technical discussions often focus on scale-up challenges and crystallization optimization, addressing practical concerns in commercial production.

Future research directions may explore 5-(2,6-Difluorophenyl)isoxazole's role in bioconjugation chemistry or as a scaffold for PROTAC degraders—two rapidly evolving areas in therapeutic development. Its structural features position it well for these innovative applications, ensuring continued relevance in next-generation drug discovery pipelines.

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